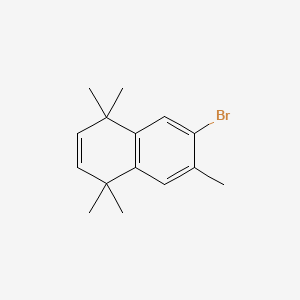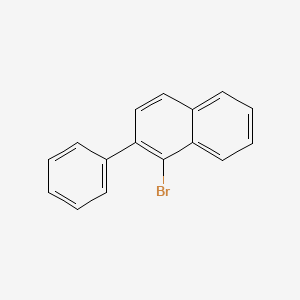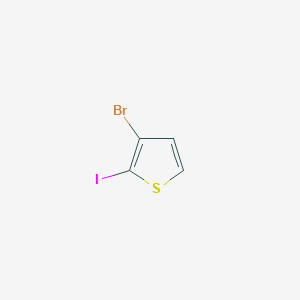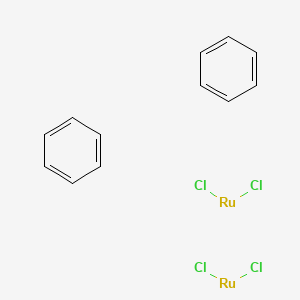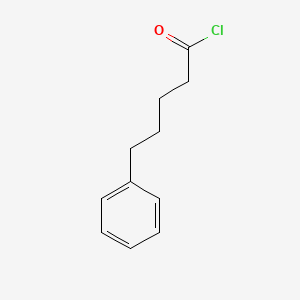![molecular formula C18H19FN2O2S B1278574 N-[3-氟-4-(硫代吗啉-4-基)苯基]甲酰苯甲酯 CAS No. 168828-71-5](/img/structure/B1278574.png)
N-[3-氟-4-(硫代吗啉-4-基)苯基]甲酰苯甲酯
描述
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate is a fluorinated heterocyclic compound . It bears a morpholine (a 6-membered heterocycle), a fluorobenzene, a carbamate linker, and a benzyl group . It is an intermediate in the synthesis of Linezolid Dimer, an impurity of the antibacterial agent Linezolid .
Molecular Structure Analysis
The molecular structure of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate consists of a benzyl group, a carbamate linker, a fluorobenzene, and a thiomorpholin-4-yl group . The InChI code for this compound is1S/C18H19FN2O2S/c19-16-12-15 (6-7-17 (16)21-8-10-24-11-9-21)20-18 (22)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2, (H,20,22) . Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate include a molecular weight of 346.43 . It is a solid substance . More specific properties like melting point, boiling point, and solubility might be available in specialized chemical databases.科学研究应用
Application 1: Antimicrobial Activity
- Summary of the Application: Compounds similar to “benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate”, such as sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, have been synthesized and studied for their antimicrobial activity .
- Methods of Application: The precursor compound 3-fluoro-4-morpholinoaniline is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .
- Results or Outcomes: Most of the compounds showed good to potent antimicrobial activity, whereas the title products, 9d and 9e against bacterial strains, and 9a, 9b, 9d and 11a against fungi, exhibited promising activity in the MIC range of 6.25–25.0 µg/mL . The whole biological activity results revealed that the sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives .
安全和危害
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
benzyl N-(3-fluoro-4-thiomorpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-16-12-15(6-7-17(16)21-8-10-24-11-9-21)20-18(22)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTVWPQLBCYBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153822 | |
| Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate | |
CAS RN |
168828-71-5 | |
| Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

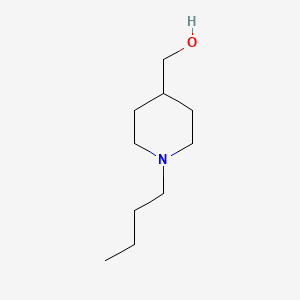
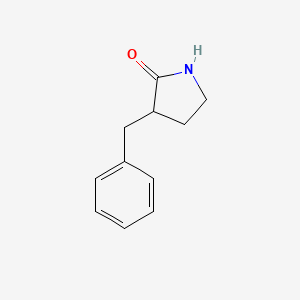
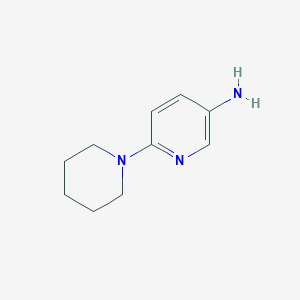
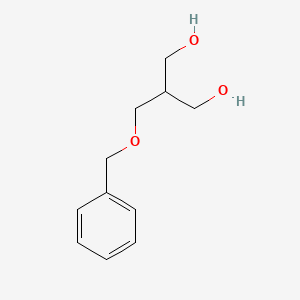
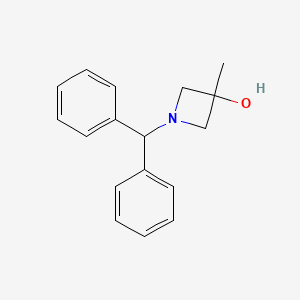
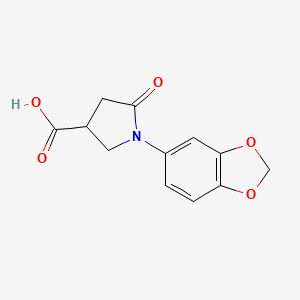
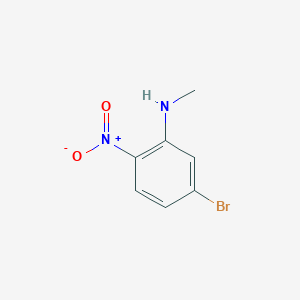
![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)

